D-asparagine amide
Overview
Description
D-asparagine amide is a derivative of the amino acid asparagine. It is a non-essential amino acid involved in the metabolic control of cell functions in nerve and brain tissue. This compound is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-asparagine amide can be synthesized through the amidation of aspartic acid. The reaction involves the use of ammonia and asparagine synthetase to convert aspartic acid into this compound . The reaction conditions typically include a controlled pH and temperature to ensure the stability of the enzyme and the efficiency of the reaction.
Industrial Production Methods
In industrial settings, this compound is produced using biotechnological methods involving genetically engineered microorganisms that express high levels of asparagine synthetase. These microorganisms are cultured in bioreactors under optimized conditions to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
D-asparagine amide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Major Products
Deamidation: Aspartic acid and isoaspartic acid.
Hydrolysis: Aspartic acid and ammonia.
Scientific Research Applications
D-asparagine amide has several applications in scientific research:
Mechanism of Action
D-asparagine amide exerts its effects through its involvement in the metabolism of toxic ammonia in the body. The enzyme asparagine synthetase attaches ammonia to aspartic acid in an amidation reaction, producing this compound . This compound is also used as a structural component in many proteins, contributing to their stability and function .
Comparison with Similar Compounds
Similar Compounds
L-asparagine: Another form of asparagine that is involved in similar metabolic processes but differs in its stereochemistry.
Glutamine: An amino acid with a similar amide functional group but with a different side chain structure.
Uniqueness
D-asparagine amide is unique due to its specific stereochemistry, which affects its interaction with enzymes and other biomolecules. This stereochemistry can influence the compound’s metabolic pathways and its role in protein structure and function .
Properties
IUPAC Name |
(2R)-2-aminobutanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)/t2-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLBDPPHINVUID-UWTATZPHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)N)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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